molecular formula C16H14F4N2O3 B4681890 N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Cat. No. B4681890
M. Wt: 358.29 g/mol
InChI Key: DTPCHZGDCRSWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, also known as DFP-10917, is a novel small molecule inhibitor that has been recently discovered. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea works by inhibiting the activity of a protein called Aurora kinase A. This protein is involved in cell division and is overexpressed in various types of cancer cells. By inhibiting the activity of Aurora kinase A, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, indicating that it has a high specificity for cancer cells. It has also been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed by the body and has a long half-life. In addition, this compound has been shown to have good stability in various biological fluids, making it a promising candidate for further development as a cancer therapy.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for further optimization. It also has a high specificity for cancer cells, which reduces the risk of off-target effects. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, it has a low solubility in organic solvents, which can limit its use in some experiments.

Future Directions

For research include optimizing the synthesis method to improve the yield and purity of the compound, conducting further preclinical studies to determine its efficacy in vivo, and developing a formulation that can be used in clinical trials. In addition, N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea could be used in combination with other cancer therapies to improve their efficacy and reduce the risk of resistance. Finally, further research is needed to determine the potential of this compound in other diseases, such as neurodegenerative disorders.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases and histone deacetylases.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N2O3/c1-24-13-6-4-10(8-14(13)25-2)21-15(23)22-12-7-9(16(18,19)20)3-5-11(12)17/h3-8H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPCHZGDCRSWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.